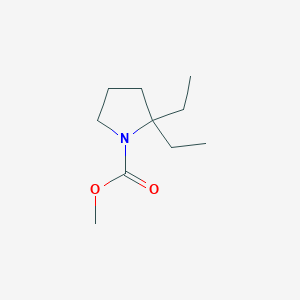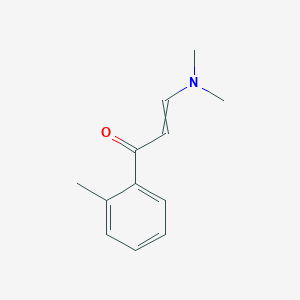![molecular formula C12H14N2O B14200465 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile CAS No. 915774-28-6](/img/structure/B14200465.png)
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile is a chemical compound with a unique structure that includes an amino group, a benzonitrile moiety, and a 3-methylbut-2-en-1-yl ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-hydroxybenzonitrile and 3-methylbut-2-en-1-ol.
Etherification Reaction: The hydroxyl group of 4-amino-2-hydroxybenzonitrile is reacted with 3-methylbut-2-en-1-ol in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to modify the nitrile group.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of amides, sulfonamides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Binding Interactions: The compound’s structure allows it to form specific binding interactions with its targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
4-Amino-2-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
4-Amino-2-propoxybenzonitrile: Similar structure but with a propoxy group instead of the 3-methylbut-2-en-1-yl ether linkage.
Uniqueness
4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile is unique due to the presence of the 3-methylbut-2-en-1-yl ether linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
915774-28-6 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-amino-2-(3-methylbut-2-enoxy)benzonitrile |
InChI |
InChI=1S/C12H14N2O/c1-9(2)5-6-15-12-7-11(14)4-3-10(12)8-13/h3-5,7H,6,14H2,1-2H3 |
Clave InChI |
RCSLGFVSVHNXTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=C(C=CC(=C1)N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)

![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)


![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14200431.png)


![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)

